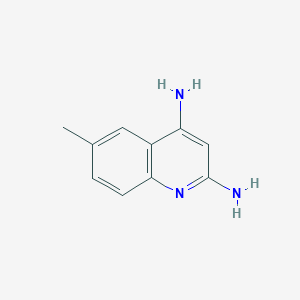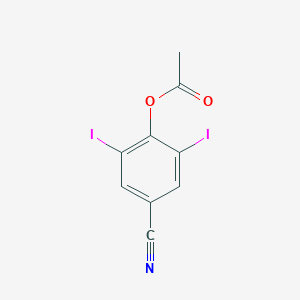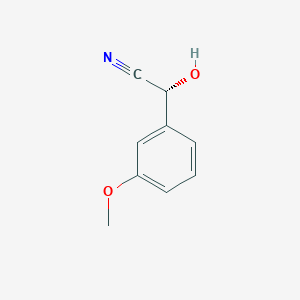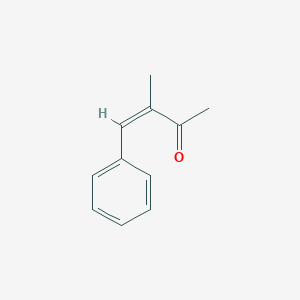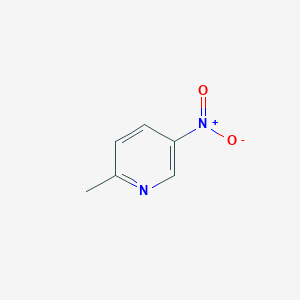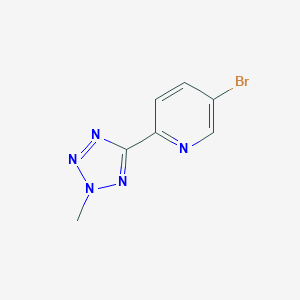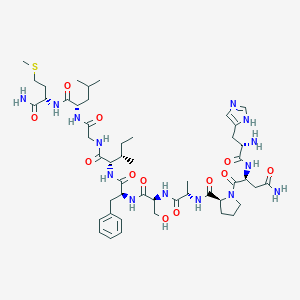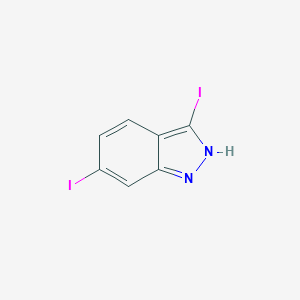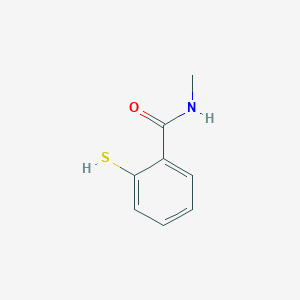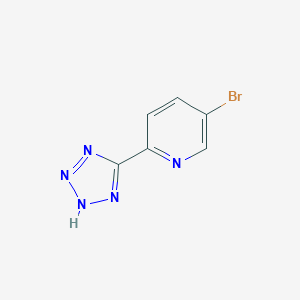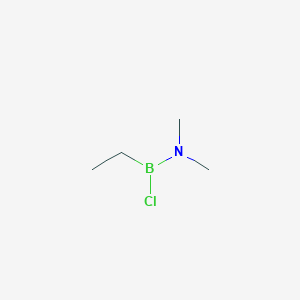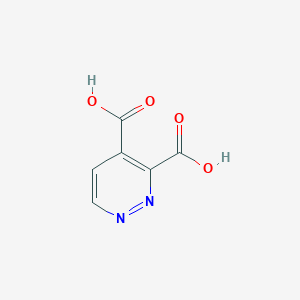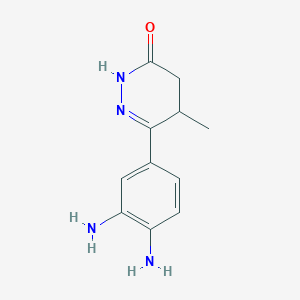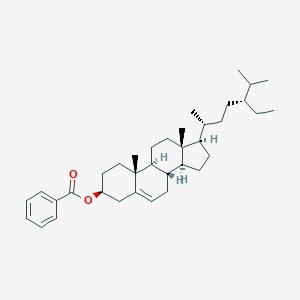
(3beta)-Stigmast-5-en-3-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-Stigmast-5-en-3-yl benzoate is a natural compound found in various plants and is known for its numerous health benefits. It is a type of phytosterol, which is a plant-based cholesterol that has been shown to have cholesterol-lowering properties.
Mecanismo De Acción
The mechanism of action of ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate is not fully understood. However, it is believed to work by inhibiting the absorption of cholesterol in the intestines. It may also work by reducing inflammation and oxidative stress, which can contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. It has also been shown to have cholesterol-lowering effects, which can help reduce the risk of cardiovascular disease. Additionally, it has been shown to have anti-cancer and anti-diabetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate in lab experiments is its natural origin. It is derived from plants and is therefore considered to be a safe and natural compound. However, one limitation is that it may not be readily available in large quantities, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are numerous future directions for research on ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to investigate its potential use in the treatment of diabetes. Additionally, research can be conducted to determine the optimal dosage and administration of ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate for various health conditions.
Conclusion:
In conclusion, ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate is a natural compound found in various plants that has numerous health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as cholesterol-lowering effects. While there are some limitations to using this compound in lab experiments, there are numerous future directions for research that can further elucidate its potential health benefits.
Aplicaciones Científicas De Investigación
((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have cholesterol-lowering effects, which can help reduce the risk of cardiovascular disease.
Propiedades
Número CAS |
1900-52-3 |
|---|---|
Nombre del producto |
(3beta)-Stigmast-5-en-3-yl benzoate |
Fórmula molecular |
C36H54O2 |
Peso molecular |
518.8 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C36H54O2/c1-7-26(24(2)3)14-13-25(4)31-17-18-32-30-16-15-28-23-29(38-34(37)27-11-9-8-10-12-27)19-21-35(28,5)33(30)20-22-36(31,32)6/h8-12,15,24-26,29-33H,7,13-14,16-23H2,1-6H3/t25-,26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |
Clave InChI |
WFQRUMHMFCGSRO-XKKOIZAZSA-N |
SMILES isomérico |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C |
Otros números CAS |
1900-52-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



